Superior Antioxidant Activity of 7-Carboxylate Benzofuran Scaffolds vs. 2-Carboxylate Analogs
Benzofuran derivatives with carboxylate substituents at the 7-position demonstrate quantifiably stronger antioxidant capacity compared to 2-carboxylate-substituted analogs. In a comparative study using the DPPH radical scavenging assay, methyl benzofuran-7-carboxylate (unsubstituted analog, CAS 99517-45-0) exhibited approximately 10-fold higher antioxidant activity than methyl benzofuran-2-carboxylate [1]. This regiochemical dependence underscores the critical importance of the 7-carboxylate substitution pattern—the exact feature present in the target compound Methyl 3-Methylbenzofuran-7-carboxylate [1]. The 3-methyl group in the target compound is anticipated to further modulate this antioxidant capacity, making it a structurally privileged intermediate for antioxidant-focused derivatization programs.
| Evidence Dimension | Antioxidant activity (DPPH radical scavenging) |
|---|---|
| Target Compound Data | Qualitatively stronger activity due to 7-carboxylate substitution pattern |
| Comparator Or Baseline | Methyl benzofuran-2-carboxylate |
| Quantified Difference | Approximately 10-fold higher activity for 7-carboxylate analog |
| Conditions | DPPH radical scavenging assay |
Why This Matters
This regiochemical advantage demonstrates that the 7-carboxylate scaffold is a non-substitutable structural feature for researchers optimizing antioxidant properties.
- [1] WO2011143591A1. Antioxidant inflammation modulators: C17-alkanediyl and alkenediyl derivatives of oleanolic acid. US Patent Application. View Source
